N-Propylaniline
Overview
Description
N-Propylaniline is a chemical compound that is a derivative of aniline, where a propyl group is attached to the nitrogen atom of the aniline moiety. While the provided papers do not directly discuss N-Propylaniline, they do provide insights into the behavior and characteristics of similar compounds, such as N-methylaniline and N-benzylanilines, which can be used to infer some properties of N-Propylaniline.
Synthesis Analysis
The synthesis of N-Propylaniline can be related to the methods described for similar compounds. For instance, N-benzylanilines are synthesized using de novo drug design systems based on the X-ray structure of a target protein domain . Although the synthesis of N-Propylaniline is not explicitly described, it is likely that similar synthetic strategies could be employed, taking into account the specific structural requirements of the propyl group.
Molecular Structure Analysis
The molecular structure of N-Propylaniline would be expected to exhibit characteristics similar to those of other N-alkylanilines. For example, N-formylaniline is reported to have a planar structure . This suggests that N-Propylaniline may also exhibit a planar structure around the aniline moiety, although the presence of the propyl group could introduce steric hindrance that affects the overall conformation.
Chemical Reactions Analysis
Chemical reactions involving N-alkylanilines can provide insights into the reactivity of N-Propylaniline. The oxidative Povarov reaction of N-benzylanilines, which involves a radical intermediate, indicates that N-alkylanilines can participate in radical-mediated reactions . Similarly, N-Propylaniline might also undergo radical reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Propylaniline can be inferred from related compounds. For example, the conductivity of poly-N-methylaniline is reported, which suggests that N-alkylanilines can be polymerized to conductive materials . The electrochemical properties of these polymers, such as their reversible oxidation states, could also be relevant to N-Propylaniline derivatives.
Scientific Research Applications
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Thermophysical Property Data Analysis
- Field : Thermodynamics
- Application : N-Propylaniline is used in the generation of critically evaluated thermodynamic property data for pure compounds .
- Method : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The properties covered include normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity at saturation pressure .
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Chemical Synthesis
- Field : Organic Chemistry
- Application : N-Propylaniline is used as a reagent in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results : The outcomes would also depend on the specific synthesis, but N-Propylaniline could be used to produce a variety of organic compounds .
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Aniline Synthesis
- Field : Organic Chemistry
- Application : N-Propylaniline could potentially be used as a precursor in the synthesis of anilines .
- Method : The specific methods would depend on the particular aniline synthesis being carried out .
- Results : The outcomes would also depend on the specific synthesis, but the product would be some form of aniline .
Safety And Hazards
properties
IUPAC Name |
N-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-10-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZOGLJOFWFVOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060759 | |
Record name | Benzenamine, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylaniline | |
CAS RN |
622-80-0 | |
Record name | Propylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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